tert-Butyl 2,5-dichloronicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2,5-dichloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)7-4-6(11)5-13-8(7)12/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGYQNVGBHMGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Tert Butyl 2,5 Dichloronicotinate and Analogues
Direct Esterification and Transesterification Strategies for Nicotinate (B505614) Esters
The introduction of a tert-butyl group to form an ester is often challenging due to steric hindrance. Both direct coupling of the carboxylic acid and transesterification from a more reactive ester are viable pathways.
Direct esterification of a carboxylic acid with tert-butanol (B103910) is a common and effective method for creating tert-butyl esters. This transformation typically requires activation of the carboxylic acid to overcome the low nucleophilicity of the tertiary alcohol. A widely used method involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst.
One of the most effective catalysts for this type of reaction is 4-dimethylaminopyridine (DMAP). orgsyn.org The reaction proceeds under mild, non-acidic conditions at room temperature. The carboxylic acid (e.g., 2,5-dichloronicotinic acid) reacts with DCC to form a highly reactive O-acylisourea intermediate. The DMAP then acts as a nucleophilic catalyst, forming an N-acylpyridinium salt, which is subsequently attacked by tert-butanol to yield the desired tert-butyl ester and dicyclohexylurea (DCU) as a byproduct. orgsyn.org
Table 1: Reagents for Direct tert-Butylation of Carboxylic Acids
| Activating Agent | Catalyst | Key Features |
|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Mild conditions; high efficiency for sterically hindered alcohols. orgsyn.org |
| N,N'-Diisopropylcarbodiimide (DIC) | DMAP | Similar to DCC, but the urea byproduct is more soluble in organic solvents. |
Transesterification is an alternative route where an existing ester, such as a methyl or ethyl nicotinate, is converted into the tert-butyl ester. This process is an equilibrium reaction and can be catalyzed by either acids or bases. google.com
Acid-catalyzed transesterification, often employing catalysts like sulfuric acid (H₂SO₄) or tosic acid (TsOH), follows the Fischer esterification mechanism. masterorganicchemistry.com The reaction involves protonation of the carbonyl oxygen of the starting ester, which increases its electrophilicity for attack by tert-butanol. To drive the equilibrium towards the product, a large excess of tert-butanol can be used.
Base-catalyzed transesterification is also highly effective, particularly when using a strong base like potassium tert-butoxide (t-BuOK) in a suitable solvent. researchgate.net In this case, the tert-butoxide anion acts as a potent nucleophile, attacking the carbonyl carbon of the starting nicotinate ester. This method can proceed efficiently at ambient temperatures. researchgate.net The process is driven by the formation of a more stable alkoxide byproduct (e.g., methoxide), and conditions can be optimized to favor the desired tert-butyl ester product. google.com
Table 2: Catalytic Systems for Esterification and Transesterification
| Reaction Type | Catalyst | Description |
|---|---|---|
| Acid-Catalyzed Esterification | H₂SO₄, TsOH | Protonates the carbonyl, activating it for nucleophilic attack by the alcohol. masterorganicchemistry.com |
| Base-Catalyzed Transesterification | Sodium Methoxide, Potassium tert-butoxide | Generates a nucleophilic alkoxide that attacks the ester carbonyl. google.com |
| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | NHCs can act as strong Brønsted/Lewis bases to enhance the nucleophilicity of alcohols for acylation. organic-chemistry.org |
Regioselective Halogenation Approaches to Dichloronicotinate Frameworks
Achieving the 2,5-dichloro substitution pattern on the nicotinic acid core requires precise control over the halogenation reactions. The electronic nature of the pyridine (B92270) ring, which is electron-deficient, dictates the strategy for introducing substituents.
The synthesis of 2,5-dichloronicotinic acid often begins with a more readily available precursor, such as 3-cyanopyridine. A common strategy involves an oxidation-chlorination sequence. The pyridine nitrogen is first oxidized to an N-oxide, which alters the electronic properties of the ring, making the C2 and C6 positions more susceptible to nucleophilic attack and the C3 and C5 positions more susceptible to electrophilic attack.
In one approach, 3-cyanopyridine is oxidized to nicotinamide (B372718) N-oxide. google.comgoogle.com This intermediate can then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃). The N-oxide activates the C2 position for chlorination. google.comgoogle.com Subsequent hydrolysis of the nitrile group and further chlorination at the C5 position are required to obtain the final 2,5-dichloronicotinic acid framework. Palladium-catalyzed C-H activation has also emerged as a powerful tool for the regioselective chlorination of pyridine derivatives, offering an alternative route under specific directing group control. rsc.org
A variety of halogenating reagents can be employed for the chlorination of pyridine rings. The choice of reagent is critical for controlling selectivity and reactivity.
tert-Butyl hypochlorite (t-BuOCl) is a versatile and reactive reagent used for the chlorination of various organic substrates, including heterocycles. mdpi.comnih.govorganic-chemistry.org It can participate in reactions through radical pathways, initiated by the homolytic cleavage of the O-Cl bond, or through electrophilic chlorination mechanisms. mdpi.com In pyridine chemistry, its reactivity can be modulated by reaction conditions and the presence of catalysts. Iron-catalyzed systems, for instance, have been shown to enable the efficient chlorination of aromatic compounds using tert-butyl hypochlorite. sciforum.net This reagent is effective under mild conditions and is compatible with a range of functional groups. mdpi.comnih.gov
Table 3: Selected Halogenating Reagents for Pyridine Derivatives
| Reagent | Abbreviation | Typical Application |
|---|---|---|
| Phosphorus Oxychloride | POCl₃ | Chlorination of pyridine N-oxides and hydroxypyridines. google.com |
| N-Chlorosuccinimide | NCS | Electrophilic chlorination, often used with acid catalysts or for C-H activation. rsc.org |
| tert-Butyl hypochlorite | t-BuOCl | Versatile reagent for radical or electrophilic chlorination. mdpi.comorganic-chemistry.org |
Multi-component Reactions and Convergent Synthetic Routes
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govuniba.itnih.gov These reactions are highly efficient, atom-economical, and offer a rapid way to generate molecular diversity. uniba.it
For the synthesis of substituted pyridines like dichloronicotinates, an MCR approach could provide a convergent route to a highly functionalized pyridine core, which could then be further elaborated. For example, the Hantzsch dihydropyridine synthesis is a classic MCR that combines an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine ring. uniba.it While this yields a dihydropyridine, subsequent oxidation would provide the aromatic pyridine core.
A hypothetical convergent strategy for a tert-butyl dichloronicotinate analogue could involve an MCR to assemble a pyridine ring already containing precursors to the desired functional groups. This could be followed by a few high-yielding steps, such as oxidation, regioselective halogenation, and final esterification, to arrive at the target molecule. This approach contrasts with a linear synthesis by assembling the core of the molecule in a single, complexity-building step, which is a hallmark of modern synthetic efficiency. nih.govnih.gov
Optimization of Reaction Parameters and Yield Enhancement in tert-Butyl 2,5-dichloronicotinate Synthesis
The synthesis of tert-butyl esters from carboxylic acids can be challenging due to the steric hindrance of the tert-butyl group. Direct Fischer esterification with tert-butanol is often inefficient. A common and effective method for the synthesis of tert-butyl esters is the reaction of the corresponding carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable catalyst. The optimization of this reaction would involve a systematic investigation of several key parameters to maximize the yield and purity of this compound.
Key Reaction Parameters for Optimization:
Catalyst Selection and Loading: The choice of catalyst is paramount. For the esterification using (Boc)₂O, a nucleophilic catalyst is typically required. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this transformation. The optimization would involve screening different catalysts and varying the catalyst loading to find the optimal concentration that maximizes the reaction rate while minimizing side reactions and cost.
Solvent Effects: The reaction solvent can significantly influence the reaction rate and yield. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) would be suitable candidates. The solubility of the starting materials and the stability of the intermediates in the chosen solvent would need to be considered. A study of different solvents would be conducted to identify the one that affords the highest yield.
Reaction Temperature: Temperature plays a crucial role in reaction kinetics. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of reactants or products, or the formation of unwanted byproducts. An optimization study would involve running the reaction at various temperatures to determine the optimal balance between reaction rate and product purity.
Stoichiometry of Reagents: The molar ratio of the reactants, specifically 2,5-dichloronicotinic acid and (Boc)₂O, would be a critical parameter to optimize. Using a slight excess of (Boc)₂O can help to drive the reaction to completion, but a large excess may lead to purification challenges and increased cost.
Illustrative Data for Optimization:
The following interactive data table represents a hypothetical optimization study for the synthesis of this compound from 2,5-dichloronicotinic acid and (Boc)₂O, with DMAP as the catalyst.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | (Boc)₂O (equiv.) | Time (h) | Yield (%) |
| 1 | 5 | DCM | 25 | 1.1 | 12 | 75 |
| 2 | 10 | DCM | 25 | 1.1 | 12 | 85 |
| 3 | 10 | THF | 25 | 1.1 | 12 | 82 |
| 4 | 10 | DCM | 40 | 1.1 | 6 | 90 |
| 5 | 10 | DCM | 25 | 1.5 | 12 | 92 |
| 6 | 10 | DCM | 40 | 1.5 | 6 | 95 |
This data is illustrative and represents a typical optimization process for such a reaction.
Based on these hypothetical findings, the optimal conditions would be selected to maximize the yield of this compound.
Exploration of Flow Chemistry Applications for Sustainable tert-Butyl Ester Production
Flow chemistry has emerged as a powerful technology for the sustainable and efficient synthesis of chemical compounds. rsc.org The application of flow chemistry to the production of tert-butyl esters, including this compound, offers several advantages over traditional batch processing. rsc.org
Advantages of Flow Chemistry for Sustainable Production:
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which significantly reduces the risks associated with handling potentially hazardous reagents and exothermic reactions. chemanager-online.com
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reaction rates, higher selectivity, and reduced byproduct formation. chemanager-online.com
Increased Efficiency and Scalability: Continuous flow processes can be run for extended periods, allowing for the production of large quantities of material from a small reactor setup. Scaling up production is achieved by running the system for a longer duration or by "numbering up" (using multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.
Automation and Integration: Flow chemistry systems can be readily automated, allowing for precise control over reaction parameters and real-time monitoring of the reaction progress. This can lead to improved reproducibility and reduced labor costs. Furthermore, multiple reaction and purification steps can be integrated into a single continuous process. nih.gov
Application to tert-Butyl Ester Synthesis:
A flow chemistry setup for the synthesis of this compound could involve pumping a solution of 2,5-dichloronicotinic acid, (Boc)₂O, and a catalyst through a heated reactor coil. The residence time in the reactor would be precisely controlled to ensure complete conversion. The product stream could then be passed through an in-line purification system, such as a scavenger resin to remove the catalyst, to yield the pure product in a continuous fashion.
Illustrative Comparison of Batch vs. Flow Synthesis:
The following interactive data table provides a comparative overview of the potential benefits of using flow chemistry for the synthesis of a generic tert-butyl ester compared to traditional batch methods.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | 6 - 12 hours | 10 - 30 minutes |
| Yield | 85 - 95% | >99% (in-line optimization) |
| Safety | Higher risk with large volumes | Significantly reduced risk |
| Scalability | Requires larger reactors | Achieved by longer run times or numbering up |
| Process Control | Less precise | Precise control of parameters |
| Footprint | Large | Compact |
This data is illustrative and highlights the potential advantages of flow chemistry.
The adoption of flow chemistry for the production of this compound and its analogues could lead to a more sustainable, efficient, and safer manufacturing process, aligning with the principles of green chemistry.
Chemical Reactivity and Transformation Pathways of Tert Butyl 2,5 Dichloronicotinate
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichloropyridine Ring
The chlorine atoms at the C2 and C5 positions of the pyridine (B92270) ring are susceptible to displacement by various nucleophiles. The C2 position is generally more activated towards nucleophilic attack due to its ortho and para relationship to the ring nitrogen's electron-withdrawing influence. However, reaction conditions can be tuned to influence regioselectivity.
Amination Reactions for Nitrogen-Functionalized Pyridine Derivatives
The displacement of a chloride on the pyridine ring with an amine is a common strategy to introduce nitrogen-based functional groups. While specific examples detailing the amination of tert-butyl 2,5-dichloronicotinate are not prevalent in peer-reviewed journals, patent literature describing the synthesis of complex heterocyclic molecules often utilizes analogous 2,5-dichloronicotinate esters as starting materials. These examples demonstrate the viability of such transformations. For instance, the reaction of a 2,5-dichloronicotinate ester with an amino-heterocycle can be achieved to build more complex structures used as potential therapeutic agents. The reaction typically involves heating the nicotinate (B505614) ester with the desired amine in a suitable solvent.
| Reactant 1 | Reactant 2 | Conditions | Product | Application Context |
| Ethyl 2,5-dichloronicotinate | 4-Amino-3-methyl-1H-pyrazolo[3,4-b]pyridine | Cs2CO3, Pd2(dba)3, XPhos, dioxane, H2O, 120 °C, 16 h | Ethyl 2-chloro-5-((3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)amino)nicotinate | Synthesis of kinase inhibitors |
| Methyl 2,5-dichloronicotinate | 2-Amino-5-methylpyridine | K2CO3, Pd(OAc)2, BINAP, Toluene, 100 °C | Methyl 2-((5-methylpyridin-2-yl)amino)-5-chloronicotinate | Synthesis of pharmaceutical intermediates |
This table presents amination reactions on analogous ester substrates to illustrate the general reactivity.
Alkoxylation and Aryloxylation Strategies for Ether Formation
The substitution of a chlorine atom with an oxygen-based nucleophile, such as an alcohol or a phenol, yields valuable pyridine ether derivatives. A well-documented example is the reaction of this compound with tert-butyl 2-hydroxyacetate. google.com This reaction proceeds via a tandem SNAr-cyclization pathway to form a furo[2,3-b]pyridine (B1315467) scaffold. google.com
The initial step involves the deprotonation of the alcohol with a strong base, like sodium hydride (NaH), to form the more potent alkoxide nucleophile. This alkoxide then attacks the dichloropyridine ring, displacing one of the chlorine atoms to form a new carbon-oxygen bond.
A detailed study shows that treating this compound with tert-butyl 2-hydroxyacetate in the presence of sodium hydride in tetrahydrofuran (B95107) (THF) solvent gives the cyclized product in high yield. google.com
| Substrate | Reagent | Base | Solvent | Conditions | Product | Yield |
| This compound | tert-Butyl 2-hydroxyacetate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to 50 °C | tert-Butyl 5-oxo-4,5-dihydrofuro[2,3-b]pyridine-7-carboxylate | 86% google.com |
Thiolation and Sulfonylation Reactions
The introduction of sulfur-based functionalities can be achieved through SNAr reactions with thiol-containing nucleophiles. These reactions are valuable for creating thioethers, which are important intermediates in medicinal chemistry. Similar to alkoxylation, the reaction typically requires a base to deprotonate the thiol, forming a more reactive thiolate anion.
While examples with this compound are scarce, the reaction of the analogous ethyl 2,5-dichloronicotinate with ethyl thioglycolate demonstrates this pathway. The reaction, facilitated by sodium hydride, results in the formation of a thieno[2,3-b]pyridine (B153569) core through a tandem SNAr-cyclization process, analogous to the furo[2,3-b]pyridine synthesis. acs.org
| Substrate | Reagent | Base | Solvent | Product | Application Context |
| Ethyl 2,5-dichloronicotinate | Ethyl thioglycolate | Sodium Hydride (NaH) | N/A | Ethyl 3-hydroxythieno[2,3-b]pyridine-5-carboxylate | Synthesis of CAMKK2 inhibitors acs.org |
Transformations Involving the tert-Butyl Ester Group
The tert-butyl ester group is a sterically hindered and chemically robust protecting group for the carboxylic acid functionality at the C3 position. Its primary role is to prevent the acid from interfering with reactions on the pyridine ring. It can be selectively removed when desired, typically as the final step in a synthetic sequence.
Selective Hydrolysis and Saponification to Nicotinic Acid Derivatives
The cleavage of the tert-butyl ester to reveal the parent nicotinic acid is most effectively accomplished under acidic conditions. The mechanism involves protonation of the ester oxygen, followed by the departure of the stable tert-butyl carbocation, which is then quenched to form isobutylene. google.com
Trifluoroacetic acid (TFA) is a highly effective reagent for this transformation, often used neat or in a solvent like dichloromethane (B109758) (CH2Cl2). google.com This method is favored because it is clean and high-yielding. A study reported the cleavage of a tert-butyl ester-containing furo[2,3-b]pyridine derivative using TFA, which proceeded smoothly to the desired carboxylic acid in 89% yield after 16 hours at room temperature. google.comnih.gov
Conversely, standard basic hydrolysis (saponification) conditions using bases like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) are generally ineffective for cleaving tert-butyl esters due to the steric hindrance around the carbonyl carbon, which prevents nucleophilic attack by hydroxide. google.com
| Starting Material | Reagent | Solvent | Conditions | Product | Yield |
| tert-Butyl 5-oxo-4,5-dihydrofuro[2,3-b]pyridine-7-carboxylate | Trifluoroacetic acid (TFA) | Dichloromethane (CH2Cl2) | Room Temperature, 16 h | 5-oxo-4,5-dihydrofuro[2,3-b]pyridine-7-carboxylic acid | 89% google.comnih.gov |
Transesterification to Alternative Ester Functionalities
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction can be catalyzed by either acids or bases. However, for tert-butyl esters, this transformation is not a synthetically viable pathway.
Under acidic conditions, the mechanism that favors transesterification in simpler esters is outcompeted by the mechanism leading to ester cleavage. The high stability of the intermediate tert-butyl carbocation provides a low-energy pathway for dealkylation (loss of the tert-butyl group) rather than nucleophilic attack by another alcohol. google.com Under basic conditions, the significant steric bulk of the tert-butyl group shields the carbonyl carbon from attack by an incoming alkoxide nucleophile, making the reaction kinetically prohibitive. nih.gov Therefore, the primary transformation of the tert-butyl ester group on this scaffold is its selective removal to the carboxylic acid rather than its conversion to other esters.
Thermal Decarboxylation Pathways to Dichloropyridine Derivatives
The tert-butyl ester group of this compound can be removed under thermal conditions to yield 2,5-dichloronicotinic acid, or in some cases, lead to decarboxylation to form 2,5-dichloropyridine. The thermolytic cleavage of tert-butyl esters is a known process that can proceed without the need for strong acidic or basic reagents. researchgate.netnih.gov This transformation is typically achieved by heating the compound in a suitable high-boiling solvent.
The reaction proceeds through a mechanism involving the formation of a stable tert-butyl cation and the corresponding carboxylate anion. The stability of the tert-butyl cation is a key driving force for this reaction. Depending on the reaction conditions and the stability of the resulting pyridyl anion, the intermediate carboxylate can be protonated to yield the carboxylic acid or undergo decarboxylation to give the corresponding dichloropyridine. The use of protic solvents or the presence of trace amounts of acid can facilitate the formation of 2,5-dichloronicotinic acid. researchgate.net In contrast, aprotic conditions and higher temperatures may favor the decarboxylation pathway. Continuous processing technology, utilizing high temperatures and pressures, has been shown to be effective for the thermolysis of tert-butyl esters, often resulting in clean conversion to the corresponding acids. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine substituents on the pyridine ring of this compound are amenable to various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. fiveable.me The two chlorine atoms at the C2 and C5 positions exhibit different reactivities, which can, in principle, allow for selective functionalization.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions
The Suzuki-Miyaura coupling is a highly efficient method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction can be applied to this compound to introduce aryl or heteroaryl substituents at the 2- and/or 5-positions of the pyridine ring. The choice of catalyst, ligands, base, and reaction conditions can influence the selectivity and yield of the mono- or di-substituted products. nih.gov
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the dichloropyridine to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com For substrates like dichloropyridines, the relative reactivity of the two chlorine atoms can be exploited for selective mono-arylation. Generally, the chlorine at the 2-position is more activated towards oxidative addition than the one at the 5-position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyridines
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | - | K₃PO₄ | Toluene/H₂O | 80-100 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 |
This table presents typical conditions used for Suzuki-Miyaura couplings of related chloropyridine substrates.
Sonogashira Coupling for Alkyne Introductions
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, this reaction provides a direct route to 2,5-dialkynylnicotinate derivatives. The reactivity difference between the two chlorine atoms can potentially be harnessed for selective mono-alkynylation. rsc.orgrsc.org
Modern copper-free Sonogashira protocols have been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.gov These methods often employ specialized ligands and bases to facilitate the coupling process. The reaction is valuable for synthesizing conjugated and rigid molecular structures. nih.gov
Table 2: Conditions for Sonogashira Coupling of Dihalopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|
| Pd(PPh₃)₄, CuI | Et₃N | THF | Room Temp - 60 | Classical conditions |
| PdCl₂(PPh₃)₂, CuI | Piperidine | DMF | 80 | Often used for less reactive chlorides |
This table shows representative conditions for Sonogashira couplings on similar dihalopyridine systems.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and can be used to introduce a wide range of primary and secondary amines onto the pyridine ring of this compound. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial for the success of this transformation, allowing for the coupling of even less reactive aryl chlorides. youtube.com
Studies on 2,4-dichloropyridine (B17371) have shown that highly regioselective amination at the C-2 position can be achieved. researchgate.net A similar selectivity might be expected for this compound. The reaction conditions, particularly the choice of ligand and base, are critical for achieving high yields and controlling selectivity. acs.org
Table 3: Catalyst Systems for Buchwald-Hartwig Amination of Chloro-pyridines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 100 |
This table illustrates common catalyst systems for the amination of related chloropyridine substrates.
Radical Reactions on Pyridine Halogen Substituents
The halogen substituents on the pyridine ring can also participate in radical reactions. While less common than palladium-catalyzed couplings for this specific substrate, radical pathways offer alternative methods for functionalization. For instance, dichloride anion radicals have been shown to react with pyrimidine (B1678525) derivatives, suggesting that similar radical species could react with dichloropyridines. nih.gov
Another potential transformation is radical alkylation. The addition of an alkyl radical to a pyridinium (B92312) salt, followed by a rearomatization step, can lead to the introduction of an alkyl group. nih.gov While this typically involves activation of the pyridine nitrogen, it demonstrates a feasible pathway for radical functionalization. The initiation of these radical reactions can be achieved through thermal decomposition of radical initiators, or via photoredox catalysis.
Mechanistic Investigations into Key Transformations of this compound
The mechanisms of the palladium-catalyzed cross-coupling reactions discussed are well-established. They generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or ligand exchange/deprotonation (for Buchwald-Hartwig), and reductive elimination. libretexts.orgyoutube.com
Oxidative Addition : The cycle begins with the oxidative addition of the C-Cl bond of the dichloronicotinate to a Pd(0) species, forming a Pd(II) intermediate. The relative rates of addition at the C2 and C5 positions will dictate the initial selectivity.
Transmetalation/Ligand Exchange : In the Suzuki reaction, the boronic acid (as a boronate complex) transfers its organic group to the palladium center. libretexts.org In the Sonogashira reaction, the copper acetylide (or the alkyne itself in copper-free variants) undergoes transmetalation. organic-chemistry.org For Buchwald-Hartwig amination, the amine coordinates to the palladium, and subsequent deprotonation by the base forms a palladium-amido complex. organic-chemistry.org
Reductive Elimination : This final step involves the formation of the new C-C or C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
Mechanistic investigations into the thermal decarboxylation suggest a process initiated by the cleavage of the tert-butyl group to form a stable carbocation and a carboxylate. researchgate.net For radical reactions, the mechanism would likely involve the generation of a radical species that adds to the pyridine ring, followed by loss of a halogen radical to restore aromaticity. nih.gov
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 2,5-Dichloronicotinic acid |
| 2,5-Dichloropyridine |
| 2,4-Dichloropyridine |
| Palladium(0) |
| Palladium(II) |
| Triphenylphosphine (PPh₃) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) |
| Potassium phosphate (B84403) (K₃PO₄) |
| Potassium carbonate (K₂CO₃) |
| Copper(I) iodide (CuI) |
| Triethylamine (Et₃N) |
| Piperidine |
| N,N-Dimethylformamide (DMF) |
| [DTBNpP]Pd(crotyl)Cl |
| 2,2,6,6-Tetramethylpiperidine (TMP) |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Sodium tert-butoxide (NaOtBu) |
| BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) |
| 1,2-Dimethoxyethane (DME) |
Strategic Applications of Tert Butyl 2,5 Dichloronicotinate As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The presence of two chlorine atoms at the 2 and 5 positions of the pyridine (B92270) ring makes tert-butyl 2,5-dichloronicotinate an excellent precursor for the synthesis of a wide variety of fused and substituted heterocyclic compounds. The differential reactivity of the two chlorine atoms can be exploited to achieve selective functionalization. For instance, the chlorine at the 2-position is generally more susceptible to nucleophilic substitution than the one at the 5-position, allowing for sequential reactions to introduce different substituents.
This reactivity has been harnessed in the synthesis of various heterocyclic systems, including but not limited to, pyridopyrimidines, which are significant scaffolds in medicinal chemistry. The general strategy often involves the initial displacement of one of the chloro groups with a suitable nucleophile, followed by further manipulation of the remaining chloro group and the ester functionality to construct the desired heterocyclic ring system.
Building Block for Complex Organic Scaffolds and Chemical Libraries
The modular nature of this compound makes it an ideal building block for the construction of complex organic scaffolds and the generation of chemical libraries for high-throughput screening. The two chlorine atoms serve as convenient points for diversification, allowing for the introduction of a wide range of substituents through various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions.
The tert-butyl ester group, while providing steric protection to the carboxylic acid functionality during these transformations, can be readily cleaved under acidic conditions to reveal the carboxylic acid for further derivatization. This "build-and-couple" strategy enables the rapid assembly of a large number of structurally diverse molecules from a single, readily available starting material. The ability to perform site-selective cross-couplings on dihalogenated heteroarenes, including dichloropyridines, further enhances the utility of this building block in creating diverse molecular frameworks. nih.gov
Role in the Synthesis of Agrochemicals and Specialty Chemicals
Substituted nicotinic acid derivatives are a well-established class of compounds with significant applications in the agrochemical industry. google.comnih.gov These compounds have been shown to exhibit a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. nih.govnih.gov The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of novel agrochemicals.
The introduction of various functional groups at the 2- and 5-positions of the pyridine ring can lead to the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles. For example, the synthesis of nicotinamide (B372718) derivatives, which can be accessed from nicotinic acids, has been shown to yield compounds with potent fungicidal activity. nih.govnih.gov The development of efficient synthetic routes to functionalized nicotinic acids is therefore a key area of research in the agrochemical sector. google.com
Contributions to the Development of Pharmaceutically Relevant Nicotinate (B505614) Derivatives
Nicotinic acid and its derivatives are of significant interest in the pharmaceutical industry due to their diverse pharmacological activities. nih.govnih.gov They have been investigated for the treatment of a wide range of diseases, including inflammatory conditions, cancer, and metabolic disorders. google.comnih.govnih.gov The structural framework provided by this compound allows for the synthesis of a variety of novel nicotinate derivatives with potential therapeutic applications.
For instance, the synthesis of substituted nicotinamides has yielded compounds with promising cytotoxic properties against various cancer cell lines. google.com Furthermore, the development of new anti-inflammatory agents based on the nicotinic acid scaffold has been an active area of research. nih.govnih.gov The ability to systematically modify the structure of the pyridine ring using this compound as a starting material is a powerful tool for medicinal chemists in the quest for new and improved drugs.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Tert Butyl 2,5 Dichloronicotinate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation techniques, a comprehensive structural picture of tert-butyl 2,5-dichloronicotinate can be constructed.
¹H NMR Spectral Analysis of Alkyl and Aromatic Proton Environments
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, two distinct regions are of interest: the alkyl region corresponding to the tert-butyl group and the aromatic region of the dichloropyridine ring.
The tert-butyl group, being electronically shielded, is expected to produce a single, sharp resonance in the upfield region of the spectrum, integrating to nine protons. The chemical shift of these protons is influenced by the adjacent ester functionality.
The dichloronicotinate ring contains two aromatic protons. Their chemical shifts are influenced by the deshielding effect of the aromatic ring current and the electronic effects of the two chlorine atoms and the tert-butyl ester group. The relative positions of these substituents dictate the specific chemical shifts and coupling patterns observed for these aromatic protons.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| tert-Butyl (C(CH₃)₃) | 1.60 | Singlet | 9H |
| Aromatic CH (Position 4) | 8.25 | Doublet | 1H |
| Aromatic CH (Position 6) | 8.60 | Doublet | 1H |
Note: Predicted data is generated from computational models and may vary from experimental values.
¹³C NMR Spectral Analysis of Carbon Frameworks
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
The tert-butyl group will exhibit two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The pyridine (B92270) ring will show six distinct signals for its carbon atoms, with their chemical shifts significantly affected by the attached chlorine atoms and the ester group. The carbonyl carbon of the ester group will appear in the characteristic downfield region for such functionalities.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C(CH₃)₃ | 28.1 |
| C(CH₃)₃ | 83.0 |
| C2 (C-Cl) | 151.0 |
| C3 (C-CO₂) | 130.0 |
| C4 (CH) | 140.0 |
| C5 (C-Cl) | 135.0 |
| C6 (CH) | 148.0 |
| C=O | 163.0 |
Note: Predicted data is generated from computational models and may vary from experimental values.
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the two aromatic protons on the pyridine ring, confirming their adjacent positions. No correlations would be observed for the isolated tert-butyl protons. youtube.comyoutube.comdrugbank.com
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded carbon and hydrogen atoms. youtube.comlibretexts.org It would show a correlation between the tert-butyl protons and the methyl carbons, as well as correlations between each aromatic proton and its directly attached carbon atom. This allows for the unambiguous assignment of the aromatic CH carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between carbon and hydrogen atoms, which is invaluable for piecing together the molecular structure. libretexts.orgyoutube.com Key expected correlations for this compound would include:
A correlation between the tert-butyl protons and the quaternary carbon of the tert-butyl group.
A correlation between the tert-butyl protons and the carbonyl carbon of the ester group.
Correlations between the aromatic protons and adjacent and next-nearest carbons in the pyridine ring, which would confirm the substitution pattern. For instance, the proton at position 4 should show correlations to carbons at positions 2, 3, 5, and 6.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition of this compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, which serves as a clear indicator of a dichloro-substituted compound.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate product ions. The analysis of these fragments provides valuable information about the molecule's structure and the strength of its chemical bonds.
The fragmentation of esters in mass spectrometry often involves cleavage of the bonds adjacent to the carbonyl group. For this compound, key fragmentation pathways would likely include:
Loss of the tert-butyl group: A prominent fragmentation pathway would be the cleavage of the C-O bond of the ester, leading to the loss of a tert-butyl cation or a neutral isobutene molecule, resulting in the formation of a 2,5-dichloronicotinic acid radical cation or its corresponding carboxylate anion.
Cleavage of the ester group: Fragmentation can also occur at the C-C bond between the pyridine ring and the carbonyl group.
Loss of chlorine atoms: The fragmentation of the dichloropyridine ring itself can occur through the loss of one or both chlorine atoms.
By analyzing the masses of the resulting fragment ions, the structural components of the molecule can be confirmed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the molecule is obtained. For this compound, the IR spectrum is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.
The most prominent peak in the spectrum arises from the carbonyl (C=O) stretching vibration of the ester group, which is expected to appear in the range of 1735-1750 cm⁻¹. orgchemboulder.comchemguide.co.uk The presence of two chlorine atoms on the pyridine ring can influence the electronic environment of the ester and may cause a slight shift in this frequency. Another key feature is the set of two distinct C-O stretching bands, characteristic of esters, which are typically observed between 1000 and 1300 cm⁻¹. orgchemboulder.comquimicaorganica.orgspectroscopyonline.com
Additional characteristic absorptions include those for the C-H bonds of the tert-butyl group and the aromatic ring. The vibrations of the carbon-chlorine (C-Cl) bonds also give rise to absorptions in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The precise location of these peaks provides confirmatory evidence for the compound's structure.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester | C=O Stretch | 1735-1750 | Strong |
| Ester | C-O Stretch | 1300-1000 (two bands) | Strong |
| tert-Butyl | C-H Stretch | ~2950-2850 | Medium-Strong |
| Aromatic Ring | C-H Stretch | ~3100-3000 | Variable |
| Aromatic Ring | C=C Stretch | ~1600-1450 | Medium-Weak |
| Haloalkane | C-Cl Stretch | < 800 | Medium-Strong |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction. For this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like this compound. In a typical reverse-phase HPLC setup, the compound is dissolved in a suitable solvent and injected into a column containing a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the two phases. A detector, often a UV spectrophotometer, records the elution of each component, producing a chromatogram where the area of each peak corresponds to the amount of that substance.
The purity of this compound can be determined by the relative area of its peak compared to the total area of all peaks in the chromatogram. This method is also used to quantify the compound in a mixture by comparing its peak area to that of a known standard. While specific HPLC methods for this exact ester are not detailed, methods for analyzing related pyridinecarboxylic acids often use C18 columns with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.comhelixchrom.comnih.gov
Table 2: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry (MS) |
| Temperature | 30°C |
| Injection Volume | 5 µL |
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. For the purity assessment of this compound, the sample would be injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase, and separation occurs based on the compound's boiling point and its interactions with this phase.
GC can effectively separate the final product from any volatile starting materials or byproducts. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. While pyridine-containing compounds can be analyzed by GC, care must be taken as basic compounds can sometimes interact with the column, potentially leading to peak tailing. researchgate.net The analysis of chlorinated pyridine derivatives by GC is a well-established method for quality control. google.com
Table 3: Typical Gas Chromatography (GC) Parameters
| Parameter | Condition |
|---|---|
| Column | DB-5 or similar nonpolar capillary column (e.g., 30 m x 0.25 mm) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250°C |
| Oven Program | Start at 100°C, ramp to 280°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300°C |
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction, such as the esterification of 2,5-dichloronicotinic acid to form this compound. chemrxiv.org The technique involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a chamber with a suitable solvent system (the mobile phase).
As the solvent moves up the plate by capillary action, it carries the components of the mixture with it at different rates. The separation is based on the polarity of the compounds; less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value.
To monitor the reaction, spots of the starting material, the reaction mixture, and a co-spot (a mixture of the two) are applied to the TLC plate at different time intervals. The reaction is considered complete when the spot corresponding to the starting material (2,5-dichloronicotinic acid, a polar compound with a low Rf) has disappeared and is replaced by the spot for the product (this compound, a less polar ester with a higher Rf). Visualization is typically achieved under UV light, as pyridine rings are UV-active. chemrxiv.org
Table 4: Representative TLC Monitoring of Esterification
| Time Point | Spotting Lane | Observed Rf Value | Interpretation |
|---|---|---|---|
| t = 0 hr | Starting Material | 0.20 | 2,5-Dichloronicotinic Acid |
| t = 0 hr | Reaction Mixture | 0.20 | Reaction has not started |
| t = 2 hr | Reaction Mixture | 0.20 and 0.65 | Mixture of starting material and product |
| t = 5 hr | Reaction Mixture | 0.65 | Reaction is complete (Product) |
Rf values are representative and depend on the specific TLC plate and solvent system used.
Theoretical and Computational Investigations on Tert Butyl 2,5 Dichloronicotinate
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) Studies for Ground State Properties
No published research on DFT studies for tert-Butyl 2,5-dichloronicotinate was found.
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways
No published research on FMO analysis for this compound was found.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No published research on molecular dynamics simulations for this compound was found.
Computational Studies on Reaction Mechanisms and Transition States
No published research on computational studies of reaction mechanisms and transition states for this compound was found.
Structure-Reactivity Relationship (SAR) Studies based on Computational Models
No published research on SAR studies based on computational models for this compound was found.
Further research and publication in the field of computational chemistry are required to provide the data necessary to populate these areas of study for this compound.
Q & A
Basic Research Questions
Q. How should experimental procedures for synthesizing tert-Butyl 2,5-dichloronicotinate be documented to ensure reproducibility?
- Methodological Answer : Follow NIH preclinical reporting guidelines to detail reaction conditions (solvent, temperature, catalysts), purification steps (e.g., column chromatography, recrystallization), and characterization methods (e.g., NMR, IR, HPLC). Include raw spectral data in supplementary materials and cross-reference with established protocols for analogous nicotinate derivatives . For novel intermediates, provide elemental analysis or high-resolution mass spectrometry (HRMS) to confirm identity .
Q. What analytical techniques are critical for verifying the purity and identity of tert-Butyl 2,5-dichloronicotinate?
- Methodological Answer : Combine multiple techniques:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and substitution patterns .
- HPLC or GC-MS to assess purity (>95% by area normalization).
- Melting point analysis (if crystalline) to compare with literature values .
- FT-IR to detect functional groups (e.g., ester carbonyl stretch at ~1700 cm⁻¹).
For trace impurities, use hyphenated techniques like LC-MS .
Q. How can researchers optimize the stability of tert-Butyl 2,5-dichloronicotinate during storage?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) in tightly sealed, light-resistant containers at –20°C to prevent hydrolysis of the tert-butyl ester. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC .
Advanced Research Questions
Q. What mechanistic insights guide the regioselective chlorination of nicotinate derivatives to synthesize tert-Butyl 2,5-dichloronicotinate?
- Methodological Answer : Use computational modeling (DFT) to predict reactive sites based on electron density maps. Experimentally, vary chlorination agents (e.g., Cl₂, SOCl₂, NCS) and monitor selectivity via in situ NMR or LC-MS. Compare yields under different conditions (e.g., Lewis acid catalysis vs. radical initiation) .
Q. How can contradictory spectral data for tert-Butyl 2,5-dichloronicotinate derivatives be resolved?
- Methodological Answer :
- Cross-validation : Replicate synthesis and characterization in independent labs.
- Advanced NMR techniques : Use 2D-COSY, NOESY, or HSQC to resolve overlapping signals.
- X-ray crystallography : For crystalline derivatives, compare experimental and computational crystal structures .
- Systematic error analysis : Check for solvent artifacts, isotopic impurities, or degradation products .
Q. What strategies mitigate side reactions during functionalization of tert-Butyl 2,5-dichloronicotinate in cross-coupling reactions?
- Methodological Answer :
- Protecting group strategy : Temporarily mask reactive sites (e.g., tert-butyl ester) during Pd-catalyzed couplings.
- Optimize catalytic systems : Screen ligands (e.g., XPhos, SPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to suppress dechlorination or ester hydrolysis.
- In situ monitoring : Use reaction calorimetry or PAT (Process Analytical Technology) to detect exothermic side reactions .
Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of 2,5-dichloronicotinate in nucleophilic substitution reactions?
- Methodological Answer : Perform kinetic studies under varying conditions (polar vs. nonpolar solvents, nucleophile strength). Compare activation energies (ΔG‡) via Eyring analysis for tert-butyl vs. methyl/methyl ester analogs. Use Hammett plots to correlate substituent effects with reaction rates .
Data Reporting and Validation
Q. What criteria should be met when publishing spectral data for tert-Butyl 2,5-dichloronicotinate to ensure reproducibility?
- Methodological Answer :
- Include raw NMR data (integration, multiplicity, coupling constants) and instrument parameters (field strength, solvent).
- Provide chromatographic conditions (column type, mobile phase, flow rate) for HPLC/GC-MS.
- Deposit crystallographic data (CIF files) in public repositories (e.g., Cambridge Crystallographic Data Centre) .
Q. How can researchers validate the biological activity of tert-Butyl 2,5-dichloronicotinate derivatives while minimizing false positives?
- Methodological Answer :
- Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target engagement.
- Include negative controls (e.g., unsubstituted nicotinate) and assess cytotoxicity (IC₅₀) in relevant cell lines.
- Apply statistical rigor (e.g., ANOVA with post-hoc tests, n ≥ 3 replicates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
